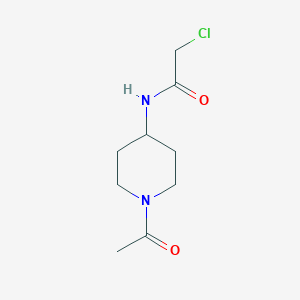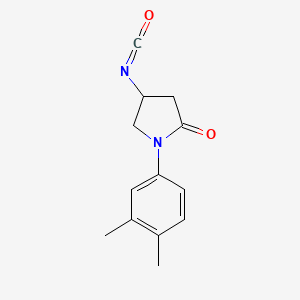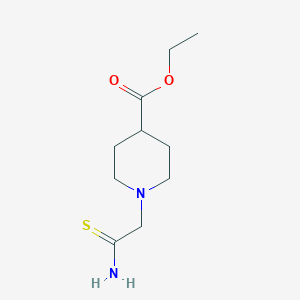
N-(1-acetylpiperidin-4-yl)-2-chloroacetamide
説明
“N-(1-acetylpiperidin-4-yl)-2-chloroacetamide” is a compound that contains a piperidine nucleus . Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .科学的研究の応用
Potential Applications and Insights from NAC Research
Antioxidant Therapy
N-acetylcysteine (NAC) is recognized for its role in acetaminophen overdose and as a mucolytic. It has been explored for various therapeutic applications due to its ability to increase levels of glutathione, an important antioxidant in the body. NAC's efficacy and tolerability have been examined across a range of conditions, showing potential in psychiatric disorders, particularly schizophrenia and bipolar disorder (Dodd et al., 2008).
Psychiatric Disorders
Several studies have explored the use of NAC in psychiatric conditions, leveraging its modulatory effects on glutamatergic, neurotropic, and inflammatory pathways. Clinical trials have shown promising results in populations with disorders where treatment efficacy has previously been limited, including addiction, obsessive-compulsive spectrum disorders, schizophrenia, and bipolar disorder. It has been suggested that NAC could be an adjunctive treatment in these conditions, contributing to reduced symptoms and improved patient outcomes (Dean et al., 2011).
Antioxidant and Anti-inflammatory Properties
The antioxidant activity of NAC, attributed to its role as a precursor to glutathione, along with its anti-inflammatory and anti-apoptotic properties, offers therapeutic potential in various medical conditions. Its ability to modulate signaling pathways and restore cellular homeostasis suggests a broad spectrum of potential clinical applications, beyond its established use in acetaminophen toxicity management (Samuni et al., 2013).
将来の方向性
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .
作用機序
Target of Action
N-(1-acetylpiperidin-4-yl)-2-chloroacetamide is a derivative of piperidine , a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine-containing compounds are among the most important synthetic medicinal blocks for drug construction . They show a wide variety of biological activities and are utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents . .
Mode of Action
Piperidine derivatives have been shown to exhibit a variety of biological activities, suggesting that they interact with multiple targets . The presence of different functional groups on the piperidine ring can significantly influence the cytotoxicity of the derivatives .
Biochemical Pathways
Piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo , suggesting that they may affect pathways related to cell proliferation and metastasis.
Pharmacokinetics
Piperidine is a common structure in fda approved drugs , suggesting that its derivatives may have favorable pharmacokinetic properties.
Result of Action
Piperidine derivatives have been found to exhibit a variety of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Action Environment
The synthesis of piperidine derivatives has been a significant part of pharmaceutical industry , suggesting that they may be designed to be stable under a variety of environmental conditions.
特性
IUPAC Name |
N-(1-acetylpiperidin-4-yl)-2-chloroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O2/c1-7(13)12-4-2-8(3-5-12)11-9(14)6-10/h8H,2-6H2,1H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVGABUBBZOSKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![((2,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-YL)methyl)amine](/img/structure/B1420070.png)

![{2-[4-(Cyclopropylsulfonyl)piperazin-1-yl]ethyl}amine](/img/structure/B1420073.png)

![2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1420075.png)
![1-{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}-1-ethanone](/img/structure/B1420076.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine](/img/structure/B1420079.png)

![1-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propan-2-one](/img/structure/B1420082.png)

![[2,5-Dimethyl-1-(pyridin-3-ylmethyl)pyrrol-3-yl]methanamine](/img/structure/B1420085.png)
![2-{N-methyl-1-[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]formamido}acetic acid](/img/structure/B1420087.png)
